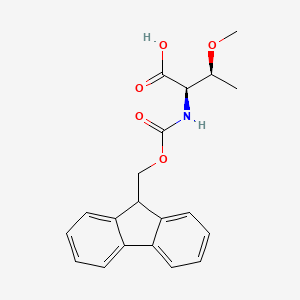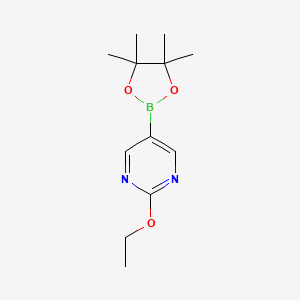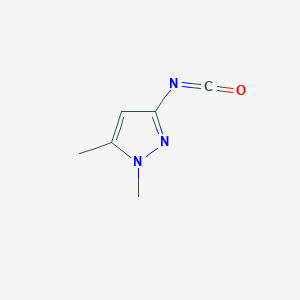
2-Ethenyl-4-fluoro-1-methoxybenzene
Vue d'ensemble
Description
2-Ethenyl-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, characterized by the presence of an ethenyl group, a fluoro substituent, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of intermediate compounds, followed by further functionalization to introduce the ethenyl, fluoro, and methoxy groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Applications De Recherche Scientifique
2-Ethenyl-4-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-fluoro-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenyl group can participate in reactions that form covalent bonds with nucleophiles, while the fluoro and methoxy groups influence the compound’s reactivity and stability. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance and inductive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethenyl-4-fluoro-1-methoxybenzene: Characterized by the presence of an ethenyl group.
2-Ethynyl-4-fluoro-1-methoxybenzene: Contains an ethynyl group instead of an ethenyl group.
4-Fluoro-2-methoxyphenol: Lacks the ethenyl group but has similar substituents on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyl, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
IUPAC Name |
2-ethenyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZQVZIPVBOLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)



![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)




![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)


